molecular formula C8H10ClNO2 B1453032 2,6-Dimethyl-nicotinic acid hydrochloride CAS No. 100960-91-6

2,6-Dimethyl-nicotinic acid hydrochloride

Cat. No.: B1453032
CAS No.: 100960-91-6
M. Wt: 187.62 g/mol
InChI Key: PELPCJCHRYHXBE-UHFFFAOYSA-N
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Description

2,6-Dimethyl-nicotinic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2. It is a derivative of nicotinic acid, characterized by the presence of two methyl groups at the 2 and 6 positions on the pyridine ring. This compound is often used in research and industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

2,6-Dimethyl-nicotinic acid hydrochloride, also known as Niacin, primarily targets the nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

This compound acts to decrease levels of very low-density lipoproteins and low-density lipoproteins, while increasing levels of high-density lipoproteins . This compound is used to treat vitamin deficiencies as well as hyperlipidemia, dyslipidemia, hypertriglyceridemia, and to reduce the risk of myocardial infarctions .

Biochemical Pathways

The compound is involved in the metabolism of nicotine, where it acts as a precursor of nicotinamide coenzymes . In the hybrid pathway, nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle .

Pharmacokinetics

It is known that the compound is used in pharmaceutical testing

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in metabolism and its impact on lipid levels. By acting as a precursor to nicotinamide coenzymes, it plays a crucial role in redox reactions and NAD-dependent pathways . By affecting lipid levels, it can help manage conditions like hyperlipidemia and dyslipidemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been studied for its potential use in plant disease resistance, indicating that it may interact with environmental factors in agricultural settings . .

Biochemical Analysis

Biochemical Properties

2,6-Dimethyl-nicotinic acid hydrochloride plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinamide adenine dinucleotide (NAD+), a coenzyme found in all living cells. NAD+ is essential for redox reactions, transferring electrons from one reaction to another. This compound can influence the activity of enzymes that depend on NAD+, such as dehydrogenases and reductases . These interactions can affect metabolic pathways and energy production in cells.

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of sirtuins, a family of proteins involved in regulating cellular health and longevity . By influencing sirtuin activity, this compound can affect processes such as DNA repair, inflammation, and stress resistance.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, it has been found to inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . This inhibition can result in increased DNA damage and cell death, particularly in cancer cells. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing cellular metabolism and reducing inflammation . At high doses, it can exhibit toxic or adverse effects, including liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are key players in the NAD+ biosynthesis pathway . By modulating these enzymes, this compound can influence the levels of NAD+ and other metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through facilitated diffusion and active transport mechanisms . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to certain compartments or organelles through targeting signals and post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and DNA repair processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-nicotinic acid hydrochloride typically involves the alkylation of nicotinic acid derivatives. One common method includes the reaction of 2,6-dimethylpyridine with chloroacetic acid under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, involving steps such as solvent extraction, distillation, and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-nicotinic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Dimethyl-nicotinic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties, is ongoing.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-nicotinic acid hydrochloride is unique due to the presence of methyl groups at the 2 and 6 positions, which significantly alter its chemical reactivity and biological activity compared to other nicotinic acid derivatives .

Properties

IUPAC Name

2,6-dimethylpyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-5-3-4-7(8(10)11)6(2)9-5;/h3-4H,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELPCJCHRYHXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100960-91-6
Record name 2,6-dimethylpyridine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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